molecular formula C13H16N2O B14810106 2-Tert-butyl-5-cyclopropoxyisonicotinonitrile

2-Tert-butyl-5-cyclopropoxyisonicotinonitrile

Cat. No.: B14810106
M. Wt: 216.28 g/mol
InChI Key: NQWQQIKYVFQIFM-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-cyclopropoxyisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitrile group attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-cyclopropoxyisonicotinonitrile typically involves the reaction of 2-tert-butylisonicotinonitrile with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-cyclopropoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted isonicotinonitriles.

Scientific Research Applications

2-Tert-butyl-5-cyclopropoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-cyclopropoxyisonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylisonicotinonitrile
  • 2-Cyclopropoxyisonicotinonitrile
  • 2-Tert-butyl-5-methoxyisonicotinonitrile

Uniqueness

2-Tert-butyl-5-cyclopropoxyisonicotinonitrile is unique due to the presence of both a tert-butyl group and a cyclopropoxy group, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-tert-butyl-5-cyclopropyloxypyridine-4-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)12-6-9(7-14)11(8-15-12)16-10-4-5-10/h6,8,10H,4-5H2,1-3H3

InChI Key

NQWQQIKYVFQIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C#N)OC2CC2

Origin of Product

United States

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